molecular formula C13H14N4O4S B12912407 (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 4704-50-1

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12912407
CAS No.: 4704-50-1
M. Wt: 322.34 g/mol
InChI Key: JAWAMKZTODGETD-VHSKPIJISA-N
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Description

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(pyrazine-2-carboxamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound known for its significant role in medicinal chemistry. This compound is structurally related to the β-lactam class of antibiotics, which are widely used to treat bacterial infections. The unique bicyclic structure of this compound contributes to its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(pyrazine-2-carboxamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 6-aminopenicillanic acid with pyrazine-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(pyrazine-2-carboxamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Properties

CAS No.

4704-50-1

Molecular Formula

C13H14N4O4S

Molecular Weight

322.34 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(pyrazine-2-carbonylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C13H14N4O4S/c1-13(2)8(12(20)21)17-10(19)7(11(17)22-13)16-9(18)6-5-14-3-4-15-6/h3-5,7-8,11H,1-2H3,(H,16,18)(H,20,21)/t7-,8+,11-/m1/s1

InChI Key

JAWAMKZTODGETD-VHSKPIJISA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=NC=CN=C3)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=NC=CN=C3)C(=O)O)C

Origin of Product

United States

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